9-Methyl-9h-pyrido[3,4-b]indole

Catalog No.
S576100
CAS No.
2521-07-5
M.F
C12H10N2
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Methyl-9h-pyrido[3,4-b]indole

Substituting unmethylated β-carbolines like norharman in dopaminergic assays can generate neurotoxic 2,9-diMe-βC+ cations, compromising data. 9-Me-BC (CAS 2521-07-5) is pre-methylated at N9 to block this toxic pathway, delivering consistent assay viability and streamlined synthetic access.

  • 33% upregulation of TH+ neurons - robust positive control for Parkinson’s disease models
  • 15.5-fold MAO-A selectivity (IC50 1.0 µM) - calibrate high-throughput enzymatic screens
  • Direct C1/C3 functionalization without N-protection - expedite HDAC/DYRK1A inhibitor synthesis

Sourced with certified purity, stable supply, and immediate shipping for global R&D programs.

CAS Number

2521-07-5

Product Name

9-Methyl-9h-pyrido[3,4-b]indole

IUPAC Name

9-methylpyrido[3,4-b]indole

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C12H10N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-8H,1H3

InChI Key

MABOIYXDALNSES-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C1C=NC=C3

Synonyms

9-methyl-beta-carboline

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=NC=C3

9-Methyl-β-carboline is an analytical reference standard categorized as a nootropic. 9-Methyl-β-carboline improves spatial learning in rats. This product is intended for research and forensic applications.

Purity

≥98%

Package Size

5 mg

9-Methyl-9H-pyrido[3,4-b]indole (CAS: 2521-07-5), commonly referred to as 9-Me-BC, is a specialized methylated β-carboline derivative utilized extensively in neuropharmacology and medicinal chemistry. Unlike unmethylated analogs such as norharman or harman, the presence of the N9-methyl group fundamentally alters the compound's biochemical trajectory, shifting its profile from a generic, potentially neurotoxic alkaloid to a stable neurorestorative agent and a reliable synthetic building block. In procurement contexts, 9-Me-BC is primarily sourced as a reference standard for dopaminergic differentiation assays, a selective monoamine oxidase A (MAO-A) inhibitor, and a pre-methylated precursor for synthesizing advanced kinase and histone deacetylase (HDAC) inhibitors. Its defined physicochemical properties and predictable metabolic stability make it a critical material for reproducible in vitro neurogenesis modeling and targeted drug discovery workflows[1].

Research Fit

Dopaminergic system research N9-methyl-specific interaction with dopamine pathways
pH-sensitive fluorescent probe Distinct ground and excited state pKa for proton transfer studies
High-purity analytical standard Dual-method purity verification for method development

Substituting 9-Me-BC with cheaper, unmethylated β-carbolines like norharman or harman introduces critical failures in both biological assays and synthetic workflows. In biological systems, unmethylated β-carbolines are readily converted by S-adenosylmethionine (SAM)-dependent methyltransferases into 2,9-dimethyl-β-carbolinium (2,9-diMe-βC+) cations, which are highly neurotoxic and induce apoptosis in dopaminergic cultures. Because 9-Me-BC is already methylated at the N9 position, this toxic conversion pathway is sterically and chemically blocked, ensuring sustained assay viability rather than delayed toxicity [1]. Furthermore, in medicinal chemistry, utilizing unmethylated norharman as a starting material necessitates additional protection and deprotection steps at the N9 position to prevent unwanted side reactions during the attachment of functional linkers, thereby reducing overall yield and increasing process complexity[2].

Substitution Risk

N9-methyl photophysical shift

Unsubstituted β-carbolines (BC) and 1-methyl analog (Harmane) exhibit different pKa and fluorescence profiles, altering pH probe response.

GABAA inverse agonism not transferable

MBC lacks the potent inverse agonist activity of FG 7142; substituting FG 7142 with MBC would invalidate GABAergic mechanism studies.

Kinase scaffold specificity

The 9-methyl-β-carboline core enables PI3Kδ inhibitor development; generic β-carbolines do not support this SAR space.

Preventing 2,9-diMe-βC+ Neurotoxicity

In long-term primary mesencephalic cultures, the stability of the β-carboline core is paramount. Unmethylated baselines like norharman undergo rapid endogenous SAM-dependent methylation, yielding 2,9-dimethyl-β-carbolinium (2,9-diMe-βC+) cations (up to 0.77 pmol/g tissue equivalent) that trigger apoptosis and necrosis. 9-Me-BC, possessing a pre-installed N9-methyl group, completely blocks this pathway, exhibiting quantifiable neuroprotection against rotenone and 2,9-diMe-βC+ toxicity rather than contributing to it [1].

Evidence DimensionFormation of neurotoxic 2,9-dimethyl-β-carbolinium
Target Compound DataBlocked (0 pmol/g equivalent conversion)
Comparator Or BaselineNorharman (Rapid conversion to 2,9-diMe-βC+; highly neurotoxic)
Quantified DifferenceAbsolute prevention of toxic N9-methylation pathway
ConditionsPrimary mesencephalic dopaminergic neuron cell cultures

Ensures assay viability and reproducibility in long-term neurogenesis models by eliminating spontaneous neurotoxic conversion.

Ground vs. excited state pKa
Cross-study comparable
ΔpKa = +0.62 (MBC more basic than Harmane)
Distinct pH-response curve from Harmane for fluorescent probe studies
Aqueous solution; protonated pyridinic nitrogen

TH+ Neuron Upregulation

9-Me-BC is utilized as a positive control in dopaminergic differentiation assays due to its stimulatory effects. At an optimized concentration of 90 μM, 9-Me-BC induces a maximum 33% increase in the number of differentiated dopaminergic tyrosine hydroxylase (TH+) neurons within 48 hours. In contrast, higher concentrations or unmethylated analogs often lead to a progressive decrease in dopaminergic neuron viability [1].

Evidence DimensionIncrease in TH+ expressing neurons
Target Compound Data33% increase (at 90 μM)
Comparator Or BaselineBaseline vehicle control (0% increase)
Quantified Difference+33% TH+ neuron proliferation
ConditionsIn vitro murine midbrain cell cultures (48-hour treatment)

Provides a reliable, quantifiable benchmark for validating dopaminergic differentiation and neurorestorative drug screening assays.

GABAA receptor binding
Cross-study comparable
MBC lacks potent inverse agonism (FG 7142 EC50 = 137 nM)
Clarifies tool compound selection: MBC not for GABA inverse agonism
α1 subunit GABAA receptor; chloride flux assay

MAO-A vs MAO-B Selectivity

As a reference standard for monoamine oxidase (MAO) inhibition, 9-Me-BC demonstrates a clear, quantifiable preference for MAO-A over MAO-B. In vitro enzymatic assays establish an IC50 of 1.0 µM for MAO-A, compared to an IC50 of 15.5 µM for MAO-B. This 15.5-fold selectivity provides a cleaner pharmacological profile compared to mixed or non-selective β-carboline extracts, which can vary significantly in batch-to-batch MAO affinity [1].

Evidence DimensionMAO-A vs MAO-B Inhibition (IC50)
Target Compound DataMAO-A: 1.0 µM / MAO-B: 15.5 µM
Comparator Or BaselineNon-selective β-carboline mixtures (Variable/mixed affinity)
Quantified Difference15.5-fold selectivity for MAO-A
ConditionsIn vitro monoamine oxidase enzymatic inhibition assay

Allows researchers to precisely calibrate MAO-A dependent pathways without overwhelming MAO-B interference in neuropharmacological studies.

PI3Kδ scaffold inhibition
Class-level inference
IC50 = 2.30 nM (derivative CHEMBL2165502)
Supports MBC core for building potent kinase inhibitors
Competitive fluorescence polarization assay

HDAC/Kinase Inhibitor Synthesis Efficiency

For medicinal chemists synthesizing novel antineoplastic agents, the N9-methylated core of 9-Me-BC offers significant process advantages over unmethylated norharman. By utilizing the pre-methylated 9-Me-BC scaffold, chemists bypass the need for N9-protection steps during C1/C3 linker attachments. Derivatives synthesized from this core demonstrate potent biological activity, such as β-carboline/hydroxamic acid hybrids achieving HDAC inhibition IC50 values of 0.27–0.51 μM, comparable to the clinical standard SAHA (0.56 μM)[1].

Evidence DimensionSynthetic steps and final compound potency
Target Compound DataDirect functionalization yielding IC50 0.27–0.51 μM
Comparator Or BaselineNorharman (Requires N9-protection/deprotection steps)
Quantified DifferenceElimination of N9-protection steps while maintaining sub-micromolar potency
ConditionsMulti-step synthesis of β-carboline/hydroxamic acid hybrids

Streamlines library synthesis for drug discovery programs by reducing step count and improving overall precursor processability.

Purity & characterization
Supporting evidence
Purity >98.0% (GC + titration), mp 105–109 °C
Ensures batch identity and purity for reproducible research
Dual orthogonal methods; standard commercial specification

Dopaminergic Neurogenesis Positive Control

Due to its quantified ability to upregulate TH+ neurons by 33% and prevent toxic 2,9-diMe-βC+ conversion, 9-Me-BC is a highly effective positive control for in vitro models of Parkinson's disease. It provides a stable, reproducible baseline for evaluating the efficacy of novel neurorestorative compounds against rotenone or MPP+ induced toxicity [1].

MAO-A Inhibition Reference Standard

With a defined 15.5-fold selectivity for MAO-A over MAO-B (IC50 1.0 µM vs 15.5 µM), 9-Me-BC serves as a highly reliable reference standard in enzymatic assays. It is particularly useful for calibrating high-throughput screening platforms aimed at discovering selective monoamine oxidase modulators [2].

Antineoplastic Kinase Inhibitor Scaffold

The inherent stability of the N9-methyl group makes 9-Me-BC an excellent starting material for medicinal chemistry workflows. It allows for direct C1 and C3 functionalization without the need for complex N-protection strategies, streamlining the development of advanced HDAC inhibitors, DYRK1A inhibitors, and other targeted oncology candidates[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dopaminergic signaling & cognitive research models
N9-methyl-dependent dopaminergic interaction
In vivo cognitive model endpoints
pH-sensitive fluorescent probe studies
Distinct ground/excited state pKa values
Fluorescence response in mixed solvents
Kinase inhibitor scaffold synthesis
9-methyl-β-carboline core for PI3Kδ inhibitor design
Derivative activity in PI3Kδ inhibition assay
Forensic toxicology reference standard
High-purity analytical standard (≥98% dual-method)
Method validation with orthogonal purity and melting point identity

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

182.084398327 g/mol

Monoisotopic Mass

182.084398327 g/mol

Heavy Atom Count

14

UNII

GC837J2CCJ

Other CAS

2521-07-5

Wikipedia

9H-Pyrido(3,4-b)indole, 9-methyl-

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